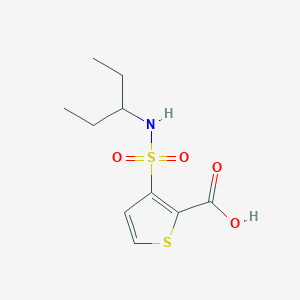
N-benzyl-N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide, also known as AP-238, is a novel synthetic compound that belongs to the class of benzodioxole derivatives. It is a potent and selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is involved in the regulation of pain, reward, and addiction. AP-238 has attracted a lot of attention from the scientific community due to its potential as a therapeutic agent for the treatment of pain and opioid addiction.
作用機序
N-benzyl-N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide exerts its pharmacological effects by binding to and activating the μ-opioid receptor, which is primarily located in the central nervous system. Activation of this receptor leads to the inhibition of pain signaling pathways, resulting in analgesia. Additionally, activation of the μ-opioid receptor can lead to the release of dopamine in the brain's reward pathway, which can produce feelings of euphoria and reinforcement.
Biochemical and physiological effects
N-benzyl-N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide has been shown to produce several biochemical and physiological effects, including analgesia, sedation, respiratory depression, and miosis. Additionally, N-benzyl-N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide has been shown to have a lower potential for gastrointestinal side effects, such as nausea and vomiting, compared to traditional opioids.
実験室実験の利点と制限
One advantage of using N-benzyl-N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide in laboratory experiments is its high potency and selectivity for the μ-opioid receptor, which allows for more precise and targeted studies of opioid signaling pathways. Additionally, the reduced tolerance and dependence associated with N-benzyl-N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide may allow for longer-term studies without the need for frequent dose escalation.
However, one limitation of using N-benzyl-N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide in laboratory experiments is its limited availability and high cost, which may limit its use in certain research settings. Additionally, the potential for abuse and addiction associated with μ-opioid receptor agonists may require careful consideration of ethical and safety issues in laboratory studies.
将来の方向性
There are several potential future directions for research on N-benzyl-N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide, including:
1. Investigation of the long-term effects of N-benzyl-N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide on pain management and opioid addiction.
2. Development of novel formulations and delivery methods for N-benzyl-N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide to improve its pharmacokinetic properties and reduce the potential for abuse.
3. Studies of the molecular mechanisms underlying the analgesic and addictive properties of N-benzyl-N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide, including its effects on downstream signaling pathways.
4. Exploration of the potential therapeutic applications of N-benzyl-N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide in other areas, such as depression and anxiety.
5. Investigation of the safety and efficacy of N-benzyl-N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide in clinical trials, with the goal of developing it as a new treatment option for pain and opioid addiction.
合成法
The synthesis of N-benzyl-N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide involves several steps, including the reaction of 3,4-methylenedioxyphenylacetone with benzylamine to form N-benzyl-3,4-methylenedioxyphenylacetone, which is then reacted with 2-phenylethylamine to form N-benzyl-N-(2-phenylethyl)-3,4-methylenedioxyphenylacetamide. Finally, this compound is hydrolyzed to form N-benzyl-N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide.
科学的研究の応用
N-benzyl-N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide has been the subject of several scientific studies that have investigated its potential as a therapeutic agent for the treatment of pain and opioid addiction. In preclinical studies, N-benzyl-N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide has been shown to be more potent and efficacious than morphine in producing analgesia, while also exhibiting reduced tolerance and dependence. Additionally, N-benzyl-N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide has been shown to have a lower potential for respiratory depression and other adverse effects associated with traditional opioids.
特性
IUPAC Name |
N-benzyl-N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c25-23(20-11-12-21-22(15-20)27-17-26-21)24(16-19-9-5-2-6-10-19)14-13-18-7-3-1-4-8-18/h1-12,15H,13-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIADVPPHQKUCRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)N(CCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(2-phenylethyl)-1,3-benzodioxole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile](/img/structure/B7463080.png)
![N-[3-(dimethylsulfamoyl)phenyl]-2-(6-thiophen-2-ylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B7463083.png)


![3'-ethylspiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7463095.png)
![N-carbamoyl-2-phenyl-2-[2-propoxy-5-(trifluoromethyl)anilino]acetamide](/img/structure/B7463103.png)
![1-[2-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one](/img/structure/B7463108.png)

![13-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-6,7,8,9,10,11-hexahydroazocino[2,1-b]quinazoline-3-carboxamide](/img/structure/B7463124.png)


![5-benzyl-3-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B7463149.png)
![N-[2-[4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxybenzamide](/img/structure/B7463163.png)
![1-[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]pyrrolidin-2-one](/img/structure/B7463167.png)